Methyl hexadec-8-ynoate
Description
Methyl hexadec-8-ynoate (IUPAC name: this compound) is a fatty acid methyl ester characterized by a 16-carbon chain with a triple bond at the 8th position and a methyl ester group at the terminal carboxylate. Its molecular formula is C₁₇H₂₈O₂, and its theoretical molecular weight is 268.4 g/mol. This compound belongs to the alkyne-containing ester family, where the triple bond introduces significant reactivity and distinct physicochemical properties compared to saturated or mono-unsaturated analogs.
Properties
CAS No. |
62024-92-4 |
|---|---|
Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
methyl hexadec-8-ynoate |
InChI |
InChI=1S/C17H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-8,11-16H2,1-2H3 |
InChI Key |
SFOOSKDQEBXHSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC#CCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl hexadec-8-ynoate can be synthesized through several methods. One common approach involves the esterification of hexadecynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the alkylation of terminal alkynes with methyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced catalysts and purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Hydrogenation Reactions
The alkyne group undergoes catalytic hydrogenation to form alkenes or fully saturated esters, depending on conditions:
Hydrogenation kinetics depend on steric effects and catalyst choice. For example, Lindlar catalysts favor cis-alkenes, while palladium-based systems achieve full saturation under vigorous conditions .
Nucleophilic Additions
The electron-deficient alkyne participates in nucleophilic additions with organometallic reagents:
| Reagents | Products | Mechanism |
|---|---|---|
| Grignard reagents (RMgX) | Methyl 8-alkyl-hexadec-8-enoate | 1,2-addition to alkyne |
| Organocuprates (R₂CuLi) | Methyl 8,9-dialkyl-hexadec-8-enoate | Conjugate addition to activated triple bond |
The ester group stabilizes the transition state, enhancing reactivity toward nucleophiles. Stereochemical outcomes vary with reagent and solvent polarity.
Cycloaddition Reactions
The alkyne acts as a dienophile or dipolarophile in cycloadditions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Diels-Alder | Diene, heat | Bicyclic ester derivatives |
| [2+2] Photocycloaddition | UV light, electron-deficient dienophile | Cyclobutane-fused esters |
Diels-Alder reactions proceed efficiently due to the electron-withdrawing ester group, which lowers the LUMO energy of the alkyne. Regioselectivity is influenced by substituent effects.
Cross-Metathesis
Olefin metathesis can modify the carbon chain if an alkene is present, though alkyne metathesis is less common:
| Catalyst | Partner Alkene | Products | Yield (%) |
|---|---|---|---|
| Grubbs 2nd generation | Ethylene | Shorter-chain ynolate derivatives | 44–68 |
Metathesis with Grubbs catalysts requires careful control of stoichiometry to minimize homo-coupling byproducts .
Oxidation and Functionalization
The alkyne undergoes oxidative cleavage or ester-group modifications:
Oxidation pathways compete with alkyne hydration under acidic conditions, forming ketones or carboxylic acids .
Key Structural Influences on Reactivity
-
Alkyne Position : The 8-position minimizes steric hindrance, favoring regioselective additions.
-
Ester Group : Enhances electrophilicity of the alkyne via conjugation, enabling reactions with soft nucleophiles.
-
Chain Length : Long alkyl chains influence solubility and transition-state stability in polar solvents .
Scientific Research Applications
Methyl hexadec-8-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of methyl hexadec-8-ynoate involves its interaction with specific molecular targets and pathways. The triple bond in the compound allows it to participate in various chemical reactions, including cycloaddition and nucleophilic addition. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Methyl Hexadec-9-enoate (C₁₇H₃₂O₂)
- Structure : A 16-carbon chain with a double bond at the 9th position .
- Molecular Weight : 268.43 g/mol .
- Key Differences: The double bond (vs. triple bond in this compound) reduces reactivity toward addition reactions but increases susceptibility to oxidation. Higher hydrogen content (C₁₇H₃₂O₂ vs. C₁₇H₂₈O₂) lowers hydrophobicity (logP ~6.0 estimated) compared to the ynoate analog .
- Applications : Used in lipid research and as a reference in gas chromatography (GC) analysis of plant resins .

Methyl Tetradec-2-ynoate (C₁₅H₂₆O₂)
(Z)-Methyl Hexadec-11-enoate (C₁₇H₃₂O₂)
Methyl (E)-14-Methyl-8-hexadecenoate (C₁₈H₃₄O₂)
- Structure : A branched 16-carbon chain with a double bond at position 8 and a methyl group at carbon 14 .
- Key Differences: Branching increases steric bulk, reducing packing efficiency and lowering melting point. Not recommended for flavor applications due to stability concerns .
Data Table: Comparative Properties of Methyl Esters
Research Findings and Implications
Reactivity: The triple bond in ynoates (e.g., this compound) facilitates cycloaddition reactions, making them valuable in polymer chemistry and drug synthesis. In contrast, enoates like methyl hexadec-9-enoate are more suited for hydrogenation or oxidation studies .
Physical Properties: Chain length inversely correlates with volatility; methyl tetradec-2-ynoate (C₁₅) is more volatile than C₁₇ analogs . Triple bonds increase rigidity, raising melting points compared to enoates .
Biological Relevance: Branched esters (e.g., methyl (E)-14-methyl-8-hexadecenoate) exhibit reduced bioavailability due to steric effects, limiting their use in flavors or pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

